molecular formula C13H15N3O4S B1333098 N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide

N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide

Cat. No.: B1333098
M. Wt: 309.34 g/mol
InChI Key: PYVIIBZQTUSBQE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a benzodioxole moiety, which is a common structural motif in many bioactive molecules, and a sulfonylmethanimidoyl cyanide group, which contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide typically involves multi-step organic reactions. One common method involves the initial formation of the benzodioxole moiety through a Pd-catalyzed C-N cross-coupling reaction . . The reaction conditions often require specific catalysts, bases, and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonylmethanimidoyl cyanide group may also contribute to the compound’s reactivity and ability to form covalent bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide is unique due to its combination of a benzodioxole moiety and a sulfonylmethanimidoyl cyanide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide

InChI

InChI=1S/C13H15N3O4S/c1-13(2,3)21(17,18)12(7-14)16-15-9-4-5-10-11(6-9)20-8-19-10/h4-6,15H,8H2,1-3H3

InChI Key

PYVIIBZQTUSBQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC2=C(C=C1)OCO2)C#N

Origin of Product

United States

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